molecular formula C7H8N4 B11921597 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 91982-44-4

6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B11921597
CAS No.: 91982-44-4
M. Wt: 148.17 g/mol
InChI Key: ONZFUPPBRLTGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a methyl group at the 6-position and an amine at the 4-position. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors.

Properties

CAS No.

91982-44-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H8N4/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3,(H2,8,9,10)

InChI Key

ONZFUPPBRLTGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-aminopyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process usually includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine, including 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, exhibit potent activity against several cancer cell lines.

Case Studies and Findings:

  • Microtubule Depolymerization : Research indicated that substituted pyrrolo[3,2-d]pyrimidines act as microtubule depolymerizing agents by binding to the colchicine site on tubulin. This mechanism disrupts microtubule assembly, leading to inhibited proliferation in various tumor cells, with some compounds displaying submicromolar potency against cellular proliferation in breast cancer cell lines (MDA-MB-435) .
  • Inhibition of Receptor Tyrosine Kinases : The compound has also been identified as an inhibitor of proangiogenic receptor tyrosine kinases such as VEGFR-2 and PDGFR-β. In vitro studies demonstrated that these compounds can inhibit blood vessel formation and tubulin assembly, showcasing their dual action as microtubule-targeting agents (MTAs) .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy.

Key Insights:

  • Substituent Effects : The presence of specific substituents on the pyrrolo[3,2-d]pyrimidine scaffold significantly influences biological activity. For instance, modifications at the N-position have been shown to enhance potency against various cancer cell lines while also circumventing resistance mechanisms associated with P-glycoprotein and βIII-tubulin expression .

Potential for Combination Therapies

The versatility of this compound extends to its use in combination therapies.

Research Findings:

  • Synergistic Effects : Studies suggest that combining this compound with other chemotherapeutic agents can enhance overall efficacy against resistant tumors. For example, when used in conjunction with traditional microtubule inhibitors, it may improve therapeutic outcomes by targeting multiple pathways involved in tumor growth .

Mechanistic Investigations

Mechanistic studies have revealed that this compound can induce apoptosis in cancer cells.

Experimental Evidence:

  • Cell Cycle Arrest : In HepG2 liver cancer cells treated with this compound, significant alterations in cell cycle distribution were observed. Specifically, the percentage of cells in the G0-G1 phase increased while those in the S and G2/M phases decreased, indicating a potential mechanism for its antiproliferative effects .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotent against various cancer cell lines; acts as a microtubule depolymerizing agent
Inhibition of RTKsInhibits VEGFR-2 and PDGFR-β; prevents angiogenesis
Induction of ApoptosisAlters cell cycle progression and induces apoptosis
Combination Therapy PotentialEnhances efficacy when used with other chemotherapeutics

Mechanism of Action

The mechanism of action of 6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases by binding to their ATP-binding sites, leading to the disruption of cellular signaling and growth .

Comparison with Similar Compounds

Analysis :

  • Methyl vs. Chloro Substitution : Chloro derivatives (e.g., 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine, CAS 1253789-10-4) exhibit higher molecular weight (244.68 vs. ~175 for methyl derivatives) and lower water solubility due to chlorine’s electronegativity and steric effects .
  • N-Aryl vs. N-Alkyl Groups : N-Aryl substituents (e.g., 4-MeOPh in Compound 4) improve water solubility when formulated as hydrochloride salts, whereas N-alkyl groups (e.g., N-Me in Compound 5) may enhance metabolic stability .

Fused Ring Modifications: Pyrrolo vs. Thieno/Furo Analogues

, and 5 highlight benzo[b]furo[3,2-d]pyrimidin-4-amines and thieno[3,2-d]pyrimidin-4-amines. For example:

  • N-Aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines : Exhibit dual inhibition of CLK1 and DYRK1A kinases, critical in Alzheimer’s disease .
  • Thieno[3,2-d]pyrimidin-4-amines: Synthesized via microwave-assisted Dimroth rearrangement, these show antiproliferative activity against colorectal cancer cells (Caco-2, HT-29) .

Comparison :

  • Lipophilicity: Thieno and furo analogues are more lipophilic than pyrrolo derivatives due to sulfur/oxygen heteroatoms, enhancing blood-brain barrier penetration .
  • Bioactivity: The 6-methyl-pyrrolo derivative may lack the broad-spectrum kinase inhibition seen in furo/thieno analogues, which target multiple pathways .

Positional Isomerism: Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]

and describe pyrrolo[2,3-d]pyrimidin-4-amine derivatives, such as N-((3R,6S)-6-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (related to Ritlecitinib).

Key Differences :

  • Ring Fusion : Pyrrolo[3,2-d] systems (target compound) have a different hydrogen-bonding pattern compared to pyrrolo[2,3-d], affecting target selectivity .
  • Methyl Position : 6-Methyl in the target compound vs. 7-methyl in pyrrolo[2,3-d] analogues (e.g., 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS 2549188-36-3) may alter steric interactions with enzyme active sites .

Therapeutic Potential

  • 6-Methyl Derivative : Likely targets kinases or GPCRs, though specific data are lacking.
  • Chloro Derivatives : Used as intermediates in anticancer agents (e.g., 4-Chloro-6-phenyl analogue) .
  • Fluorinated Analogues : 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (L0K7GF) shows enhanced binding affinity via fluorine’s electronegativity .

Biological Activity

6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and potential therapeutic benefits, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the methyl group at position 6 enhances its solubility and bioactivity.

The primary mechanism of action for this compound involves the inhibition of key enzymes and receptors:

  • Adenine Phosphoribosyltransferase (APRT) : This enzyme plays a critical role in the purine salvage pathway. Inhibition leads to decreased nucleotide synthesis, impacting DNA replication and RNA transcription.
  • Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit proangiogenic RTKs such as VEGFR-2, PDGFR-β, and EGFR. This inhibition can disrupt angiogenesis and tumor growth by preventing the formation of new blood vessels .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated promising results in inhibiting tumor cell proliferation across multiple cancer types, including breast (MDA-MB-231) and leukemia (L1210) cell lines. Its mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis .

Enzyme Inhibition

The compound acts as a potent inhibitor of several enzymes involved in cancer metabolism:

  • Dipeptidyl Peptidase IV (DPP-IV) : Research has shown that modifications to the pyrrolo[3,2-d]pyrimidine scaffold enhance DPP-IV inhibitory activity, which is relevant in managing diabetes and obesity .

Pharmacokinetics

While detailed pharmacokinetic data is limited, preliminary studies suggest that this compound has favorable absorption characteristics. Its metabolic pathways and excretion profiles are still under investigation, necessitating further research to fully understand its pharmacokinetics.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Microtubule Targeting Agents : Compounds similar to this compound have been evaluated for their ability to inhibit tubulin assembly. These agents showed effectiveness comparable to combretastatin A-4 in preclinical models .
  • Halogenated Analogues : The introduction of halogen substituents has been explored to enhance antiproliferative effects. For example, iodine substitution at C7 significantly improved cytotoxicity against cancer cells while modulating toxicity levels .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameTarget Enzyme/ActivityIC50 (nM)Notes
This compoundAPRT InhibitionNot specifiedImpacts nucleotide synthesis
N-benzyl derivativesRTK Inhibition<100Effective against multiple RTKs
Halogenated pyrrolo derivativesAntiproliferativeVariesEnhanced activity with iodine substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.